5-(4-Bromophenyl)imidazolidine-2,4-dione
Overview
Description
The compound 5-(4-Bromophenyl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a core structure for various chemical compounds with potential biological activities. The presence of a 4-bromophenyl group suggests that this compound could be a precursor or an intermediate in the synthesis of more complex molecules, potentially with pharmacological properties.
Synthesis Analysis
The synthesis of related imidazole derivatives has been explored in the literature. For instance, the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole involves catalysis, oxidation, and Debus cycloaddition reaction, starting from 4-bromobenzaldehyde, acetic acid, benzaldehyde, and ammonium acetate. The optimized conditions for this synthesis resulted in a high yield of 92.3% . Another study presents a three-component condensation method to synthesize imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, which could potentially be adapted to synthesize 5-(4-Bromophenyl)imidazolidine-2,4-dione .
Molecular Structure Analysis
The molecular structure of 5-(4-Bromophenyl)imidazolidine-2,4-dione would consist of an imidazolidine-2,4-dione core with a bromophenyl substituent at the 5-position. The presence of the bromine atom suggests that this compound could be further functionalized through various organic reactions, such as Suzuki coupling, due to the bromine's ability to act as a good leaving group.
Chemical Reactions Analysis
While the specific chemical reactions of 5-(4-Bromophenyl)imidazolidine-2,4-dione are not detailed in the provided papers, related compounds have been synthesized and reacted in various ways. For example, the synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione involves catalytic hydrogenation . Additionally, the synthesis of thiazolidine derivatives under microwave irradiation using Suzuki coupling reactions has been reported, which could be relevant for further functionalization of the bromophenyl group in 5-(4-Bromophenyl)imidazolidine-2,4-dione .
Physical and Chemical Properties Analysis
Scientific Research Applications
Pharmacological Activity
5-(4-Bromophenyl)imidazolidine-2,4-dione and its derivatives have been studied for various pharmacological activities. A study by Albuquerque et al. (1995) synthesized derivatives of imidazolidine-2,4-dione, including compounds with a 4-bromophenyl group, and investigated their hypoglycemic and peripheral antinociceptive activities (Albuquerque et al., 1995).
DNA Binding Studies
The DNA binding affinity of imidazolidine derivatives has been a subject of interest due to their potential anti-tumor activity. Shah et al. (2013) studied the UV-Vis spectroscopic behavior of imidazolidine derivatives, including 5-(4-Bromophenyl)imidazolidine-2,4-dione, in relation to their DNA binding propensity. This study highlighted the potential of these compounds as effective anti-cancer drugs (Shah et al., 2013).
Cytotoxic Activity
Research has also been conducted on the cytotoxic properties of imidazolidine derivatives. Costa et al. (1995) synthesized several derivatives, including those with a 4-bromophenyl group, and evaluated their in vitro cytotoxic activity, highlighting their potential in cancer treatment (Costa et al., 1995).
Antidepressant Activity
The antidepressant activity of 5-(4-Bromophenyl)imidazolidine-2,4-dione derivatives was examined by Wessels et al. (1980), who synthesized and tested these compounds in mice, indicating a potential mechanism of action different from traditional antidepressants (Wessels et al., 1980).
Serotonin Receptor Affinity
A study by Czopek et al. (2013) focused on imidazolidine-2,4-dione derivatives for their affinity to serotonin receptors and serotonin transporters. This research suggested the potential of these compounds in enhancing serotonin transporter blocking efficacy, which can be relevant for antidepressant and anxiolytic activities (Czopek et al., 2013).
Docking Study and Pharmacological Evaluation
Jawhar et al. (2018) conducted a study involving the synthesis of imidazolidine-2,4-dione derivatives and evaluated them through docking studies for their interaction with androgen receptors. This research contributes to understanding the pharmacological potential of these compounds in various therapeutic areas (Jawhar et al., 2018).
Safety And Hazards
The safety information available indicates that “5-(4-Bromophenyl)imidazolidine-2,4-dione” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
The future directions for “5-(4-Bromophenyl)imidazolidine-2,4-dione” could involve further exploration of its potential as an inhibitor of PTP1B, given the interest in such inhibitors for the treatment of type 2 diabetes and obesity . More research is needed to fully understand its properties and potential applications.
properties
IUPAC Name |
5-(4-bromophenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRHMDVCJFYNGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388062 | |
Record name | 5-(4-bromophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)imidazolidine-2,4-dione | |
CAS RN |
37944-78-8 | |
Record name | 5-(4-bromophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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